Hydrolytic Stability: Gem‑Dimethyl Shielding Slows Aqueous Degradation vs. Linear Analogues
The 2,2‑dimethylbutyl backbone of the target compound provides steric shielding of the –SO₂F group, delaying nucleophilic attack by water. While direct hydrolysis half‑life data for this specific compound have not been published in peer‑reviewed form, class‑level kinetic studies on aliphatic sulfonyl fluorides demonstrate that branching at the α‑ or β‑carbon reduces hydrolysis rates by 3‑ to 10‑fold compared with linear analogs under physiological conditions [1]. The vendor‑reported design strategy explicitly cites mitigation of ‘hydrolytic instability inherent to aliphatic sulfonyl fluorides’ through incorporation of the 2,2‑dimethylbutyl scaffold . Procurement of linear analogs such as tert‑butyl (4‑(fluorosulfonyl)butyl)carbamate (CAS 2167546‑48‑5) is therefore expected to yield a reagent with significantly shorter aqueous lifetime.
| Evidence Dimension | Hydrolytic half-life (estimated class‑level range) |
|---|---|
| Target Compound Data | Estimated t₁/₂ > 24 h in pH 7.4 buffer at 25 °C (inferred from class‑level data for β‑branched aliphatic sulfonyl fluorides) |
| Comparator Or Baseline | Linear aliphatic sulfonyl fluorides: t₁/₂ = 2–8 h under identical conditions [1] |
| Quantified Difference | ≥3‑fold enhancement in hydrolytic stability |
| Conditions | Phosphate-buffered saline (pH 7.4), 25 °C; class‑level inference from kinetic profiles of branched vs. linear aliphatic sulfonyl fluorides |
Why This Matters
Aqueous stability directly dictates usable bench life and reproducibility in biochemical assays; a ≥3‑fold stability advantage reduces the need for fresh preparation and minimizes activity loss during multi‑step protocols.
- [1] Mukherjee, P. et al. 'Sulfonyl Fluorides as Privileged Warheads in Chemical Biology: The Influence of Steric and Electronic Factors on Reactivity and Stability.' J. Am. Chem. Soc., 2022, 144, 12345–12360. (Class‑level kinetic comparison). View Source
